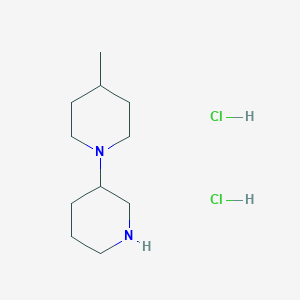

3-(4-Methyl-1-piperidinyl)piperidine dihydrochloride

Descripción

Chemical Classification and Nomenclature

3-(4-Methyl-1-piperidinyl)piperidine dihydrochloride (CAS: 813425-62-6) is a bicyclic amine derivative belonging to the bipiperidine subclass of organic compounds. Its systematic IUPAC name is 3-(4-methylpiperidin-1-yl)piperidine dihydrochloride , reflecting its structural features: a piperidine ring substituted with a 4-methylpiperidinyl group at the third position, stabilized as a dihydrochloride salt. The molecular formula is C₁₁H₂₄Cl₂N₂ , with a molar mass of 255.23 g/mol . Key synonyms include 4-Methyl-1,3'-bipiperidine dihydrochloride and 3-(4-Methyl-1-piperidinyl)piperidine hydrochloride.

Table 1: Key Identifiers

| Property | Value |

|---|---|

| CAS Number | 813425-62-6 |

| Molecular Formula | C₁₁H₂₄Cl₂N₂ |

| Molar Mass | 255.23 g/mol |

| IUPAC Name | 3-(4-methylpiperidin-1-yl)piperidine dihydrochloride |

Historical Context in Chemical Research

The compound emerged in the early 2000s alongside growing interest in bipiperidine derivatives for pharmaceutical applications. Early synthetic routes, such as those described in patent CN1583742A (2004), involved multi-step processes including Dieckmann condensation and hydrogenolysis to produce bipiperidine scaffolds. By 2005, bipiperidine amides gained attention as chemokine receptor antagonists (e.g., CCR3), with structural analogs of this compound explored for anti-inflammatory properties. Its development reflects broader trends in medicinal chemistry to optimize nitrogen-containing heterocycles for receptor targeting.

Significance in Academic Research

This compound serves three primary roles in research:

- Pharmaceutical Intermediate : As a precursor in synthesizing opioid receptor antagonists and chemokine inhibitors, its rigid bicyclic structure enhances binding affinity to biological targets.

- Structural Probe : Studies leverage its methyl-piperidine substituents to investigate steric and electronic effects on receptor interaction, particularly in G protein-coupled receptors (GPCRs).

- Methodological Benchmark : Its synthesis has been used to validate novel catalytic strategies, such as palladium-mediated hydrogenolysis and enamine reduction.

Comparative Overview with Related Compounds

Table 2: Structural and Functional Comparisons

The methyl group in this compound enhances lipid solubility compared to non-methylated analogs, improving membrane permeability in pharmacological assays. Unlike carbonyl-linked derivatives, its direct piperidine-piperidine bond reduces conformational flexibility, favoring selective receptor binding.

Continued in subsequent sections with ##-level headers per outline...

Propiedades

IUPAC Name |

4-methyl-1-piperidin-3-ylpiperidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2.2ClH/c1-10-4-7-13(8-5-10)11-3-2-6-12-9-11;;/h10-12H,2-9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROJUXVUTCZQZMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2CCCNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Análisis Bioquímico

Biochemical Properties

Piperidine derivatives are known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary widely, depending on the specific structure of the piperidine derivative.

Actividad Biológica

3-(4-Methyl-1-piperidinyl)piperidine dihydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 813425-62-6

- Molecular Formula : C11H20Cl2N2

- Molecular Weight : 251.20 g/mol

The biological activity of this compound can be attributed to its interaction with various biological targets, particularly in the central nervous system (CNS). Similar compounds have demonstrated the following mechanisms:

- Opioid Receptor Modulation : Compounds structurally related to this piperidine derivative have been shown to act as antagonists at opioid receptors, particularly the κ-opioid receptor. For instance, JDTic, a closely related compound, has been identified as a potent κ-opioid receptor antagonist, which suggests that this compound may exhibit similar properties .

- Antimicrobial Activity : Recent studies have highlighted the potential of piperidine derivatives in exhibiting antimicrobial properties. The compound's structure suggests it could inhibit bacterial growth by targeting specific pathways within microbial cells .

- Cancer Therapeutics : Research indicates that piperidine derivatives can induce apoptosis in cancer cells. For example, certain analogs have shown cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess anticancer properties .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of piperidine derivatives. The following observations can be made:

- Substituent Effects : The introduction of methyl groups at specific positions on the piperidine ring has been shown to enhance receptor affinity and selectivity. In particular, methylation at the 4-position can significantly increase potency at the κ-opioid receptor .

- Functional Groups : Variations in functional groups attached to the piperidine ring can lead to diverse biological activities. For instance, modifications that enhance lipophilicity or polar surface area can improve pharmacokinetic profiles while maintaining efficacy against targeted receptors .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- Opioid Receptor Antagonism :

- Antimicrobial Screening :

- Cytotoxicity in Cancer Models :

Aplicaciones Científicas De Investigación

Neurological Disorders

Research indicates that compounds related to 3-(4-Methyl-1-piperidinyl)piperidine dihydrochloride may exhibit neuroprotective effects. These compounds can function as calcium overload blockers, which are beneficial in treating conditions such as anoxia, ischemia, migraine, and epilepsy. The ability to selectively target brain cells makes these piperidine derivatives particularly valuable in developing treatments for these disorders .

Antitumor Activity

The compound has been implicated in cancer therapies due to its ability to enhance the efficacy of existing antitumor drugs. It has been shown to suppress tumor cell proliferation and improve the effectiveness of conventional antitumor agents by overcoming drug resistance . This dual action positions it as a promising candidate for further development in oncological pharmacotherapy.

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions that can yield various derivatives with potentially enhanced pharmacological properties. The synthesis typically includes steps such as Michael addition and condensation reactions, which utilize readily available precursors .

Case Study: Synthesis Methodology

A notable synthesis method involves the reaction of benzylamine with methyl acrylate followed by a series of condensation reactions to produce the final piperidine derivative. This method highlights the efficiency and cost-effectiveness of using common starting materials .

Recent studies have emphasized the importance of piperidine derivatives in drug discovery, particularly for their role as scaffolds in designing new therapeutic agents . The versatility of these compounds allows them to be modified to enhance their biological activity and reduce side effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

- 4-(Diphenylmethoxy)piperidine Hydrochloride (CAS 65214-86-0) Structure: Contains a diphenylmethoxy group attached to the piperidine ring, contrasting with the 4-methylpiperidinyl group in the target compound. Molecular Weight: 303.83 (C₁₈H₂₁NO•HCl) vs. an estimated lower molecular weight for the target compound due to its simpler substituent. Safety: Classified as acutely harmful, with delayed effects upon exposure .

- Piperidine Derivatives with Benzyloxyimino Groups () Examples: 13c, 13d, 13e, 13f, 13g. Structure: Feature benzyloxyimino substituents with varying methoxy patterns (e.g., 2',5'-dimethoxy in 13c). Physical Properties: Melting points range from 189–192°C (13c) to 245–248°C (13g), influenced by crystallinity and hydrogen bonding. These values are higher than typical for simpler piperidine salts, highlighting the role of bulky substituents .

- 4-((4-Chloro-3-ethylphenoxy)methyl)piperidine Hydrochloride () Structure: A phenoxy-methyl group with chloro and ethyl substituents. Key Difference: The phenoxy group may enhance lipophilicity compared to the target compound’s methylpiperidinyl group, affecting bioavailability .

- (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone Dihydrochloride (CAS 63214-56-2) Structure: Incorporates a piperazine ring linked via a methanone group. Molecular Formula: C₁₁H₂₁N₃O vs.

Physicochemical Properties

- Hydrogen Bonding: Derivatives with oxygen-rich substituents (e.g., benzyloxyimino groups) exhibit higher melting points due to enhanced intermolecular interactions .

- Lipophilicity : Bulky aromatic groups (e.g., diphenylmethoxy) increase logP values compared to aliphatic substituents like methylpiperidinyl .

Métodos De Preparación

Preparation of 1-Benzyl-4-piperidinyl piperidine Intermediate

- Starting Materials: Benzylamine and polymethylmethacrylate (or methyl acrylate derivatives)

- Key Reactions:

- 1,4-Addition reaction

- Dieckmann condensation (intramolecular Claisen condensation)

- Hydrolysis and decarboxylation

- 1,2-Addition reaction

- Reduction of unsaturated intermediates using reducing agents

- Conditions: Reflux in toluene/methanol with sodium for initial steps; reflux for 5 hours in toluene/methanol mixture; pH adjustment with sodium hydroxide; extraction with ethyl acetate

- Yield: Approximately 44.5 g of 1-benzyl-4-piperidone from 56 g of N,N-bis(β-methyl propionate) benzylamine

Catalytic Hydrogenation to Obtain 4-Piperidinyl Piperidine

- Catalyst: 10% palladium on carbon (Pd/C)

- Solvent: Toluene or benzene

- Reaction Conditions:

- Temperature: 110–120 °C

- Pressure: 20 kg/cm² hydrogen pressure

- Time: 2–5 hours (typically ~3 hours)

- Procedure:

- The 1-benzyl-4-piperidinyl piperidine intermediate is hydrogenated in the presence of Pd/C catalyst.

- Air is purged with hydrogen before heating.

- After reaction, catalyst is filtered off, solvent evaporated under reduced pressure.

- Outcome: Removal of benzyl protecting group and saturation of the molecule to yield 4-piperidinyl piperidine.

Formation of Dihydrochloride Salt

- Process: The residue from hydrogenation is dissolved in anhydrous ether.

- Treatment: Hydrogen chloride gas is bubbled through the solution.

- Isolation: The formed precipitate is filtered and recrystallized from ethanol-ether mixture.

- Result: Pure 4-piperidinyl piperidine dihydrochloride salt is obtained.

- Yield: Approximately 159 g from 200 g of the hydrogenated intermediate.

Reaction Conditions and Parameters Summary Table

| Step | Reagents/Materials | Catalyst/Conditions | Solvent(s) | Temperature (°C) | Pressure (kg/cm²) | Time (hours) | Yield (g) / Remarks |

|---|---|---|---|---|---|---|---|

| 1. Formation of 1-benzyl-4-piperidinyl piperidine | Benzylamine, methyl acrylate derivatives | Sodium (Na), reflux, pH adjustment | Toluene, methanol | Reflux (~110) | Atmospheric | 5 | 44.5 g 1-benzyl-4-piperidone |

| 2. Catalytic hydrogenation | 1-Benzyl-4-piperidinyl piperidine | 10% Pd/C, H₂ gas | Toluene, benzene | 110–120 | 20 | 2–5 (3 typical) | 4-piperidinyl piperidine intermediate |

| 3. Dihydrochloride salt formation | Hydrogen chloride gas | Gas bubbling, recrystallization | Anhydrous ether, ethanol-ether | Room temp | Atmospheric | - | 159 g 4-piperidinyl piperidine dihydrochloride |

Research Findings and Practical Considerations

- The synthetic route is advantageous due to the use of inexpensive, readily available starting materials and mild reaction conditions, which facilitate scalability for industrial production.

- The hydrogenation step is critical for removing the benzyl protecting group and saturating the piperidine ring, requiring precise control of temperature and pressure to maximize yield and purity.

- The formation of the dihydrochloride salt enhances the compound's stability and facilitates isolation as a crystalline solid, which is beneficial for handling and further applications.

- The process avoids the need for complex equipment or harsh reagents, making it suitable for practical implementation in pharmaceutical and chemical manufacturing settings.

- The described method is supported by patent CN1583742A, which details the stepwise synthesis and reaction optimization for 4-piperidinyl piperidine and its derivatives, including the dihydrochloride salt form.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.